molecular formula C20H23ClN4O2 B2663698 N1-(4-chlorobenzyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide CAS No. 1234997-65-9

N1-(4-chlorobenzyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2663698
CAS No.: 1234997-65-9
M. Wt: 386.88
InChI Key: XZDLZFWOUZJURT-UHFFFAOYSA-N
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Description

N1-(4-chlorobenzyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H23ClN4O2 and its molecular weight is 386.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Research has shown that compounds related to "N1-(4-chlorobenzyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide" are synthesized for their potential applications in drug development, particularly targeting the prevention of human HIV-1 infection. For instance, Cheng De-ju (2015) described the synthesis and characterization of a compound with a similar structure, highlighting its role as a candidate for drug development Cheng De-ju, 2015.

Molecular Interactions

The molecular interaction studies of such compounds, particularly focusing on their binding affinity and mechanism with biological receptors, offer insights into their potential therapeutic applications. For example, research on the molecular interaction of an antagonist with the CB1 cannabinoid receptor elucidated the structural basis for its activity, demonstrating the importance of specific substituents for receptor affinity and selectivity J. Shim et al., 2002.

Chemical Reactions and Transformations

The study of chemical reactions and transformations involving nitrogen or sulfur-containing heterocycles has been a significant area of interest. For instance, N. P. Solov’eva et al. (1993) investigated the reactions of 1,2-dioxo-3a-alkyl-4,7-dichloroxazolidino [3,2-f]pyrido[2,3-b]-1,4-thiazines with saturated cyclic amines, leading to the formation of 1-N-oxalamides, which are important intermediates for further synthetic applications N. P. Solov’eva et al., 1993.

Potential Pharmacological Activities

Research into the synthesis and bioactivity of related compounds has provided a foundation for exploring their pharmacological potential. For example, Xue Si-jia (2011) synthesized a novel compound and assessed its inhibitory activities toward fungi, indicating the broader applicability of these compounds in developing new antimicrobial agents Xue Si-jia, 2011.

Properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O2/c21-17-6-4-15(5-7-17)13-23-19(26)20(27)24-14-16-8-11-25(12-9-16)18-3-1-2-10-22-18/h1-7,10,16H,8-9,11-14H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDLZFWOUZJURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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